

# spectroscopic comparison of 1-epi-Regadenoson ethyl ester and Regadenoson

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Compound of Interest

Compound Name: 1-epi-Regadenoson ethyl ester

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# Spectroscopic Comparison: 1-epi-Regadenoson Ethyl Ester vs. Regadenoson

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between **1-epi-Regadenoson ethyl ester** and its parent compound, Regadenoson. Due to the limited availability of public spectroscopic data for **1-epi-Regadenoson ethyl ester**, this comparison includes known data for Regadenoson and theoretically expected data for its ethyl ester derivative based on its chemical structure.

#### Introduction

Regadenoson is a selective A2A adenosine receptor agonist widely used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3][4][5][6] **1-epi-Regadenoson ethyl ester** is known as an intermediate in the synthesis of the alpha-isomer impurity of Regadenoson.[7] Understanding the spectroscopic differences between Regadenoson and its related compounds is crucial for quality control, impurity profiling, and drug development. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

#### **Data Presentation**



**Table 1: Molecular Information** 

Property	1-epi-Regadenoson Ethyl Ester (Expected)	Regadenoson[1][8][9]
Molecular Formula	C17H21N8O5	C15H18N8O5
Molecular Weight	417.40 g/mol	390.36 g/mol
CAS Number	Not available in search results	313348-27-5

# Table 2: <sup>1</sup>H NMR Spectroscopy Data

Note: Specific experimental data for **1-epi-Regadenoson ethyl ester** is not publicly available. The expected chemical shifts are based on the structural differences with Regadenoson.

Functional Group	1-epi-Regadenoson Ethyl Ester (Expected δ, ppm)	Regadenoson (Literature/Expected δ, ppm)
Ethyl Ester (-OCH <sub>2</sub> CH <sub>3</sub> )	~4.1-4.3 (quartet)	N/A
Ethyl Ester (-OCH <sub>2</sub> CH <sub>3</sub> )	~1.2-1.4 (triplet)	N/A
Methyl Amide (-NHCH₃)	N/A	~2.8 (doublet)
Ribose Protons	Similar to Regadenoson	~3.5-6.0
Purine & Pyrazole Protons	Similar to Regadenoson	~7.5-8.5

## Table 3: 13C NMR Spectroscopy Data

Note: Specific experimental data for **1-epi-Regadenoson ethyl ester** is not publicly available. The expected chemical shifts are based on the structural differences with Regadenoson.



Functional Group	1-epi-Regadenoson Ethyl Ester (Expected δ, ppm)	Regadenoson (Literature/Expected δ, ppm)
Ester Carbonyl (-COO-)	~160-170	N/A
Ethyl Ester (-OCH2CH3)	~60-65	N/A
Ethyl Ester (-OCH2CH3)	~14-16	N/A
Amide Carbonyl (-CONH-)	N/A	~165-175
Methyl Amide (-NHCH₃)	N/A	~26
Ribose Carbons	Similar to Regadenoson	~60-90
Purine & Pyrazole Carbons	Similar to Regadenoson	~100-160

**Table 4: Mass Spectrometry Data** 

lon	1-epi-Regadenoson Ethyl Ester (Expected m/z)	Regadenoson (Expected m/z)[8]
[M+H]+	418.16	391.15
[M+Na]+	440.14	413.13

# **Table 5: Infrared Spectroscopy Data**



Functional Group	1-epi-Regadenoson Ethyl Ester (Expected ν, cm <sup>-1</sup> )	Regadenoson (Expected ν, cm <sup>-1</sup> )
O-H Stretch (Ribose)	~3200-3600 (broad)	~3200-3600 (broad)
N-H Stretch (Amine, Amide)	~3100-3500	~3100-3500
C-H Stretch (Aliphatic, Aromatic)	~2850-3100	~2850-3100
C=O Stretch (Ester)	~1735-1750	N/A
C=O Stretch (Amide)	N/A	~1650-1680
C=N, C=C Stretch (Aromatic)	~1400-1600	~1400-1600
C-O Stretch (Ester, Ether)	~1000-1300	~1000-1200

## **Experimental Protocols**

The following are general experimental protocols for the spectroscopic techniques discussed.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).



### **Mass Spectrometry (MS)**

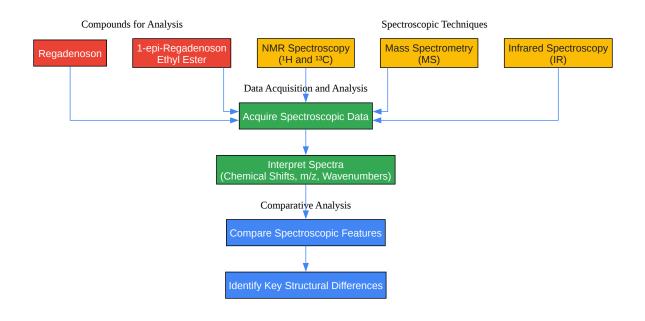
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Ionization: Introduce the sample solution into the ion source to generate gas-phase ions. For ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.
- Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., Quadrupole, Timeof-Flight, or Orbitrap) to separate them based on their mass-to-charge ratio (m/z).
- Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- Sample Spectrum: Place the sample in the IR beam and record the sample spectrum.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).[10][11][12]

# **Mandatory Visualization**





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Caption: Workflow for the spectroscopic comparison of related pharmaceutical compounds.

### Conclusion

The primary spectroscopic differences between **1-epi-Regadenoson ethyl ester** and Regadenoson are expected to arise from the substitution of the N-methyl carboxamide group in Regadenoson with an ethyl carboxylate group in the ester derivative. This structural change would be most evident in:

• ¹H NMR: The appearance of a quartet and a triplet corresponding to the ethyl group in the ester, and the absence of the N-methyl doublet seen in Regadenoson.



- ¹³C NMR: The presence of signals for the ester carbonyl and the two carbons of the ethyl group, and the absence of the amide carbonyl and N-methyl carbon signals.
- Mass Spectrometry: A predictable mass shift corresponding to the difference in molecular weight between the two compounds.
- Infrared Spectroscopy: A characteristic C=O stretching frequency for the ester at a higher wavenumber compared to the amide C=O stretch in Regadenoson.

While experimental data for **1-epi-Regadenoson ethyl ester** is not readily available, the expected spectroscopic features provide a solid basis for its identification and differentiation from Regadenoson in a research or quality control setting. Researchers are encouraged to acquire experimental data for **1-epi-Regadenoson ethyl ester** to confirm these theoretical predictions.

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